Welcome to the BenchChem Online Store!
molecular formula C13H12N2O5S B3342704 N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide CAS No. 299968-56-2

N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No. B3342704
M. Wt: 308.31 g/mol
InChI Key: YEQLXQLWQPTIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673910B2

Procedure details

(RK1-1-27C) I This compound was prepared according to the procedure described for compound 11a except using o-anisidine. Recrystallization from DCM/Hexanes obtained the required product as white crystals, (164 mg, 59%). Mp=141-143° C.; 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=8.8 Hz, 2H), 7.91 (d, J=8.8 Hz, 2H), 7.56 (dd, J=8.0, 1.6 Hz, 1H), 7.11 (td, J=7.9, 1.5 Hz, 1H), 7.02 (br s, 1H), 6.94 (td, J=7.6, 1.2 Hz, 1H), 6.74 (dd, J=8.0, 1.2 Hz, 1H), 3.62 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2C)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:21][O:22]C1C(N)=CC=CC=1>>[CH3:21][O:22][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[NH:13][S:10]([C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC=CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(RK1-1-27C) I This compound was prepared
CUSTOM
Type
CUSTOM
Details
Recrystallization from DCM/Hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.